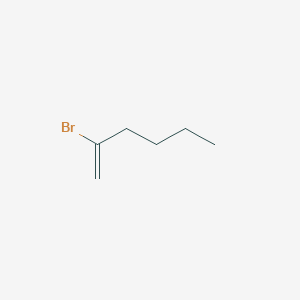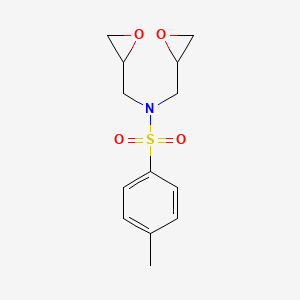![molecular formula C11H4ClN3O3 B12088005 7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione](/img/structure/B12088005.png)
7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazinediones-derivative-1 is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered rings containing two adjacent nitrogen atoms. Pyridazinediones, specifically, have carbonyl groups at the 3 and 6 positions of the ring. These compounds have garnered significant interest due to their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and chemical biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyridazinediones-derivative-1 can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with dicarbonyl compounds. For instance, the reaction of hydrazine hydrate with maleic anhydride under reflux conditions yields pyridazinedione derivatives . Another method involves the use of microwave-assisted synthesis, which offers eco-friendly and efficient yields .
Industrial Production Methods
Industrial production of pyridazinediones-derivative-1 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridazinediones-derivative-1 undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups on the pyridazinedione ring.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridazinedione ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridazinediones-derivative-1 can yield pyridazinedione oxides, while reduction can produce pyridazinedione alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Pyridazinediones-derivative-1 has numerous scientific research applications, including:
Medicinal Chemistry: It is used in the development of drug-like molecules with potential therapeutic properties such as anti-inflammatory, anticancer, and antimicrobial activities
Organic Synthesis: Pyridazinediones serve as intermediates in the synthesis of complex organic molecules and polymers.
Chemical Biology: They are employed in the site-selective modification of peptides and proteins, facilitating the study of biological processes and the development of bioconjugates.
Mécanisme D'action
The mechanism of action of pyridazinediones-derivative-1 involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, modulating their activity and affecting various biological processes. The compound’s structure allows it to form stable complexes with target proteins, leading to changes in their function and activity .
Comparaison Avec Des Composés Similaires
Pyridazinediones-derivative-1 can be compared with other similar compounds such as pyridazinones and pyrimidines. While all these compounds share a heterocyclic structure with nitrogen atoms, pyridazinediones are unique due to the presence of carbonyl groups at specific positions, which confer distinct chemical reactivity and biological activity .
List of Similar Compounds
- Pyridazinones
- Pyrimidines
- Pyrazines
Pyridazinediones-derivative-1 stands out due to its versatile reactivity and wide range of applications in various scientific fields .
Propriétés
Formule moléculaire |
C11H4ClN3O3 |
|---|---|
Poids moléculaire |
261.62 g/mol |
Nom IUPAC |
7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione |
InChI |
InChI=1S/C11H4ClN3O3/c12-4-1-2-5-6(3-4)13-8-7(9(5)16)10(17)14-15-11(8)18/h1-3H,(H,13,16) |
Clé InChI |
IMIYFBGJPBQBOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC3=C(C2=O)C(=O)N=NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Adenosine 5'-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt](/img/structure/B12087929.png)

![benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B12087944.png)

![5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline](/img/structure/B12087948.png)




![2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12087980.png)


![1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12087989.png)
